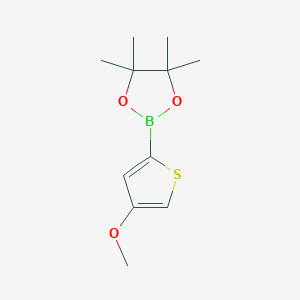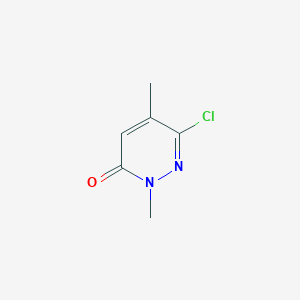
6-Chloro-2,5-dimethylpyridazin-3(2H)-one
説明
6-Chloro-2,5-dimethylpyridazin-3(2H)-one (6-Cl-2,5-DMP) is an organic compound belonging to the pyridazinone family. It is a nitrogen-containing heterocyclic compound with a wide range of applications in organic synthesis and scientific research. Its structure is composed of two aromatic rings and a nitrogen atom, which makes it a valuable compound for research and development. 6-Cl-2,5-DMP has been widely used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, as well as in the study of its biochemical and physiological effects.
科学的研究の応用
Crystal Structures and Molecular Interactions
6-Chloro-2,5-dimethylpyridazin-3(2H)-one has been studied for its crystal structures and molecular interactions. Research has focused on understanding its crystalline forms and the nature of hydrogen bonding in these structures. For example, a study by Katrusiak and Katrusiak (1996) explored two crystalline forms of this compound, highlighting the hydrogen bonds between the hydrazine and carbonyl groups (Katrusiak & Katrusiak, 1996).
Chemical Synthesis and Derivatives
The compound has been used in the synthesis of various derivatives. Nakagome (1963) investigated the N-oxidation of 6-chloro-3,4-dimethylpyridazine, yielding different products and elucidating the structure of these derivatives (Nakagome, 1963). Additionally, Katrusiak, Katrusiak, and Bałoniak (1994) studied the reactivity of this compound with the Vilsmeier reagent, proposing a mechanism for the observed reactions (Katrusiak, Katrusiak, & Bałoniak, 1994).
Spectroscopic Studies
Spectroscopic studies have been conducted to understand the physical and chemical properties of this compound. Sarıkaya et al. (2017) used various spectroscopic techniques, including FT-IR, micro-Raman, and UV–vis spectroscopy, to study a 6-chloro-4-hydroxy-3-phenyl pyridazine compound (Sarıkaya, Bahçelī, Varkal, & Dereli, 2017).
Herbicidal and Insecticidal Applications
This compound and its derivatives have been explored for potential herbicidal and insecticidal applications. Hilton et al. (1969) studied the action mechanism of pyridazinone herbicides and their effect on photosynthesis and the Hill reaction in plants (Hilton, Scharen, St. John, Moreland, & Norris, 1969). In addition, Wu et al. (2012) synthesized a series of pyridazin-3(2H)-one derivatives and evaluated their insecticidal activities against Plutella xylostella, demonstrating the potential of these compounds in pest control (Wu, Kang, Yuan, Luo, Ma, Shi, & Yang, 2012).
Corrosion Inhibition Studies
This compound has also been studied for its potential in corrosion inhibition. For instance, Olasunkanmi, Mashuga, and Ebenso (2018) explored the use of 6-substituted 3-chloropyridazine derivatives as corrosion inhibitors for mild steel in acidic environments (Olasunkanmi, Mashuga, & Ebenso, 2018).
特性
IUPAC Name |
6-chloro-2,5-dimethylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(10)9(2)8-6(4)7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTULOMPEFVIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275539 | |
| Record name | 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114563-59-5 | |
| Record name | 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114563-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
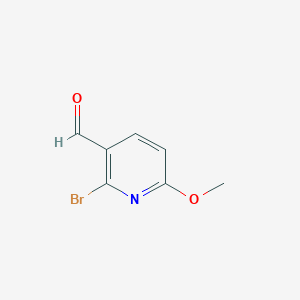
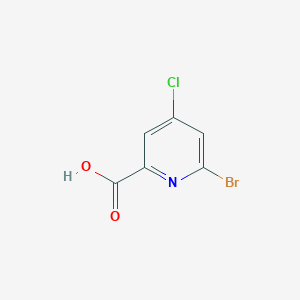


![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)
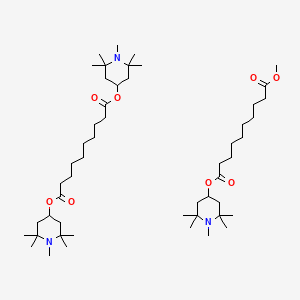



![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)



